Pteleprenine
Overview
Description
Pteleprenine is a quinoline alkaloid extracted from the plant Orixa japonica. It has been studied for its pharmacological properties, particularly its effects on the contractile responses of the guinea-pig ileum and the inotropic responses of the canine left atrium . This compound has shown potential as a novel lead compound for nicotinic receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for pteleprenine are not well-documented. Given its natural origin, the primary method of obtaining this compound is through the extraction from Orixa japonica. Further research and development may lead to more efficient synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pteleprenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the quinoline structure of this compound.
Substitution: Substitution reactions, particularly involving the quinoline ring, can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Pteleprenine has several scientific research applications, including:
Chemistry: It serves as a lead compound for the development of nicotinic receptor antagonists.
Industry: Its unique pharmacological properties may lead to the development of new drugs or therapeutic agents.
Mechanism of Action
Pteleprenine exerts its effects by inhibiting nicotinic acetylcholine receptors in the guinea-pig ileum . This inhibition is concentration-dependent and does not affect the acetylcholine- and nicotine-induced negative inotropic contractile responses of the canine left atrium . The molecular targets and pathways involved include the nicotinic acetylcholine receptors, which play a crucial role in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Skimmianine: Another quinoline alkaloid with similar pharmacological properties.
Methoctramine: A known nicotinic receptor antagonist used for comparison in studies.
AF-DX 116: Another nicotinic receptor antagonist used in pharmacological research.
Uniqueness
Pteleprenine is unique due to its specific inhibitory action against nicotinic acetylcholine receptors in the guinea-pig ileum but not in the canine left atrium . This selective inhibition makes it a valuable lead compound for developing targeted nicotinic receptor antagonists.
Properties
IUPAC Name |
6-methoxy-9-methyl-7-(3-methylbut-2-enyl)-[1,3]dioxolo[4,5-h]quinolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10(2)5-6-12-15(20-4)11-7-8-13-16(22-9-21-13)14(11)18(3)17(12)19/h5,7-8H,6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWHRRGGVPCIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C3=C(C=C2)OCO3)N(C1=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169255 | |
Record name | Pteleprenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17232-50-7 | |
Record name | Pteleprenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pteleprenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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